molecular formula C22H23ClN2O4 B2773000 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 921863-41-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2773000
CAS RN: 921863-41-4
M. Wt: 414.89
InChI Key: JWCKNWKMAZWKGT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications

Migraine Prevention

1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-(1,2-d)-(1,4)-oxazepine, structurally related to the compound , has shown efficacy in preventing serotonin-migraine. This "antamine" preparation, due to its anti-serotoninergic and anti-histaminic effects, significantly reduced migraine attacks and normalized high urinary serotonin and histamine levels in patients (Sulman, Pfeifer, & Superstine, 1981).

Antiallergic Activity

Derivatives of 6,11-dihydrodibenz[b,e]oxepin, which share a similar structure, have been found to possess potent antiallergic properties. These compounds effectively inhibited allergic reactions in animal models and demonstrated binding affinity to histamine H1 receptors without significant CNS side effects (Ohshima et al., 1992).

Synthesis of Acetamide Derivatives

Research into the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which are structurally related, has been conducted. These compounds were identified via various analytical techniques, contributing to the understanding of similar complex molecules (Yu et al., 2014).

Anticancer Properties

Compounds structurally similar to the query compound, like N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have demonstrated potential antitumor activity against various human tumor cell lines. This highlights the potential of related compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Anticancer Agents

Benzoxepine-1,2,3-triazole hybrids, which share structural features with the compound of interest, have been synthesized and shown effective as potential antibacterial and anticancer agents. They exhibited noteworthy activity against Gram-negative bacteria and certain cancer cell lines (Kuntala et al., 2015).

Agricultural Applications

Compounds like Carbendazim and Tebuconazole, structurally akin to the queried compound, have been used in agriculture for fungal disease prevention and control. Their formulation into solid lipid nanoparticles and polymeric nanocapsules indicates potential applications in agricultural chemistry (Campos et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCKNWKMAZWKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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